1-Methyl-2-(methylamino)-1H-purin-6(7H)-one
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Overview
Description
1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is a chemical compound with a purine structure It is a derivative of purine, which is a fundamental component of nucleic acids such as DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one typically involves the alkylation of a purine derivative. One common method is the methylation of 2-amino-1-methyl-6-oxopurine using methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-(methylamino)-1H-purin-6(7H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it to its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at specific positions on the purine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted purine derivatives.
Scientific Research Applications
1-Methyl-2-(methylamino)-1H-purin-6(7H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: It has potential therapeutic applications, particularly in the development of antiviral and anticancer agents.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 1-Methyl-2-(methylamino)-1H-purin-6(7H)-one involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with nucleic acid synthesis. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Caffeine: Another methylated purine derivative with stimulant properties.
Theobromine: Similar structure but with different biological effects.
Adenine: A fundamental purine base in nucleic acids.
Uniqueness
1-Methyl-2-(methylamino)-1H-purin-6(7H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylamino group differentiates it from other purine derivatives, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C7H9N5O |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
1-methyl-2-(methylamino)-7H-purin-6-one |
InChI |
InChI=1S/C7H9N5O/c1-8-7-11-5-4(9-3-10-5)6(13)12(7)2/h3H,1-2H3,(H,8,11)(H,9,10) |
InChI Key |
PNYPCJLVJADTFP-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC2=C(C(=O)N1C)NC=N2 |
Origin of Product |
United States |
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